tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate
Description
tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate is a specialized heterocyclic compound featuring a four-membered 1,2-oxazetidine ring. This structure is characterized by an oxygen atom at position 1 and a nitrogen atom at position 2, with a hydroxymethyl (-CH2OH) substituent at position 3 and a tert-butyloxycarbonyl (Boc) carbamate group at position 2. The Boc group serves as a protective moiety for the nitrogen, enhancing stability during synthetic processes .
The compound’s molecular formula is C9H17NO4, with a molecular weight of 235.18 g/mol (as reported in the Enamine Ltd. Building Blocks Catalogue) . Its compact, strained oxazetidine ring and polar hydroxymethyl group make it a versatile intermediate in medicinal chemistry, particularly for synthesizing β-lactam analogs or peptide-based therapeutics.
Properties
CAS No. |
2382953-82-2 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)oxazetidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-6(4-10)5-12-9/h6,10H,4-5H2,1-3H3 |
InChI Key |
LWZZSGQZDKTWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CO1)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of tert-butyl 3-(bromomethyl)-1,2-oxazetidine-2-carboxylate with a suitable nucleophile can lead to the formation of the desired compound. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazetidine ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in DMF or THF as a base, with the electrophile added slowly to control the reaction rate.
Major Products:
Oxidation: tert-Butyl 3-(carboxymethyl)-1,2-oxazetidine-2-carboxylate.
Reduction: tert-Butyl 3-(aminomethyl)-1,2-oxazetidine-2-carboxylate.
Substitution: Various substituted oxazetidines depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study the reactivity and stability of oxazetidines. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The oxazetidine ring can participate in ring-opening reactions, leading to the formation of various products. The hydroxymethyl group can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate is highlighted through comparisons with related heterocycles and carbamate derivatives. Below is a detailed analysis supported by a data table and research insights.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings :
Ring Strain and Reactivity: The four-membered oxazetidine ring exhibits higher ring strain compared to five-membered analogs (e.g., oxazolidinones), increasing its reactivity in ring-opening reactions. However, the Boc group in the target compound mitigates undesired side reactions, unlike ethyl carbamate derivatives, which lack comparable steric protection .
Substituent Effects: The hydroxymethyl group enhances solubility in polar solvents (e.g., water or methanol) compared to non-polar substituents like methyl or fluorine. This property is critical for biological applications requiring aqueous compatibility. Fluorinated analogs (e.g., tert-butyl 3-fluoro-1,2-oxazetidine-2-carboxylate) show improved metabolic stability but reduced hydrogen-bonding capacity, limiting their use in target-binding applications .
Stability and Storage :
- The tert-butyl group in the target compound provides superior hydrolytic stability over ethyl or methyl carbamates, which degrade faster under acidic or basic conditions. This makes it preferable for multi-step syntheses .
Biological Activity
Tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate is a synthetic organic compound belonging to the oxazetidine class. Its unique structure and functional groups provide it with various biological activities and applications in medicinal chemistry, organic synthesis, and material science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 189.21 g/mol
- CAS Number : 2382953-82-2
- IUPAC Name : tert-butyl 3-(hydroxymethyl)oxazetidine-2-carboxylate
- SMILES : CC(C)(C)OC(=O)N1C(CO1)CO
Physical Properties
| Property | Value |
|---|---|
| Purity | 95% |
| Origin | United States |
The biological activity of this compound is primarily attributed to its structural components:
- Oxazetidine Ring : The oxazetidine structure can undergo ring-opening reactions, which may lead to the formation of biologically active derivatives.
- Hydroxymethyl Group : This group can act as a nucleophile or electrophile, participating in various chemical reactions that may influence biological pathways.
Potential Therapeutic Applications
Research indicates that this compound may serve as a scaffold for drug development due to its versatility in chemical transformations. Some potential applications include:
- Medicinal Chemistry : As a precursor for synthesizing biologically active molecules, it may have implications in developing new pharmaceuticals.
- Organic Synthesis : It can be utilized in creating complex organic compounds through various synthetic routes.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of oxazetidine derivatives, including this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against various strains, suggesting potential applications in treating infections.
- Toxicological Assessment : Toxicological studies have shown that while certain oxazetidine compounds exhibit low toxicity profiles, comprehensive assessments are necessary to ensure safety in medicinal applications. The compound's effects on cellular viability and potential mutagenicity were evaluated in vitro, yielding promising results for further development.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound is well absorbed when administered orally, with peak plasma concentrations reached within one hour post-administration. These findings are crucial for understanding its therapeutic window and dosage optimization.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar oxazetidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl 3-(aminomethyl)-1,2-oxazetidine-2-carboxylate | Contains an amino group instead of hydroxymethyl | Potentially higher reactivity in biological systems |
| tert-butyl 3-(nitromethyl)-1,2-oxazetidine-2-carboxylate | Nitro group introduces different reactivity | Exhibits distinct antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves precursor functionalization, cyclization, and protection/deprotection strategies. For example, azetidine ring formation may require nucleophilic substitution or [3+1] cycloaddition under controlled pH and temperature (e.g., 0–5°C in THF with triethylamine as a base) to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product.
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize equivalents of reagents (e.g., tert-butyl dicarbonate) to avoid overprotection.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign signals for the hydroxymethyl group (δ ~3.5–4.0 ppm in -NMR) and oxazetidine ring protons (δ ~4.2–5.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond lengths (e.g., C–O bond distances in the oxazetidine ring ~1.43 Å) .
Q. What are the common reactivity patterns of the hydroxymethyl and oxazetidine groups in this compound?
- Methodology : The hydroxymethyl group undergoes oxidation (e.g., Dess-Martin periodinane to aldehyde) or esterification. The oxazetidine ring participates in ring-opening reactions with nucleophiles (e.g., amines) under acidic conditions .
- Example : Hydrolysis of the tert-butyl carbamate (TFA/DCM, 0°C) yields the free amine for further functionalization .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases) via hydrogen bonding (hydroxymethyl group) and steric effects (tert-butyl group) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., oxazetidine ring strain) for targeted modifications .
Q. What strategies resolve contradictions in reported reaction yields or selectivity across different studies?
- Methodology :
- Controlled Replication : Repeat experiments with standardized conditions (solvent purity, inert atmosphere).
- Kinetic Analysis : Use in-situ IR or NMR to track intermediate formation. For example, competing pathways in azetidine ring closure may require adjusting reaction time or catalyst loading .
Q. How does the stereoelectronic environment of the oxazetidine ring influence its stability under varying pH conditions?
- Methodology :
- pH-Dependent Stability Assays : Monitor degradation via LC-MS at pH 2–10. The ring’s strain (≈20 kcal/mol) increases susceptibility to acid-catalyzed hydrolysis .
- Theoretical Analysis : Calculate ring strain using molecular mechanics (MMFF94 force field) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during cyclization.
- Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries to separate enantiomers .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of solvent polarity in oxazetidine ring-opening kinetics using stopped-flow spectroscopy.
- Biological Profiling : Screen against kinase libraries to identify off-target effects linked to the tert-butyl group’s hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
